1-(1-Phenylethyl)-1H-pyrazol-4-amine

Descripción general

Descripción

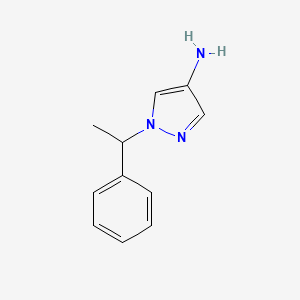

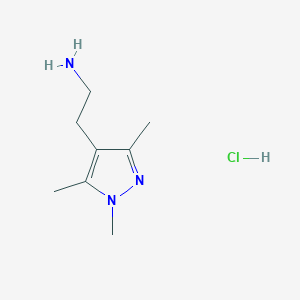

“1-(1-Phenylethyl)-1H-pyrazol-4-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a phenylethyl group, which is a two-carbon chain (ethyl) attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of “1-(1-Phenylethyl)-1H-pyrazol-4-amine” would consist of a pyrazole ring attached to a phenylethyl group. The exact structure would depend on the positions of these groups .

Chemical Reactions Analysis

Amines, like “1-(1-Phenylethyl)-1H-pyrazol-4-amine”, are known to undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Phenylethyl)-1H-pyrazol-4-amine” would depend on its exact structure. Amines generally have a trigonal pyramidal shape around the nitrogen atom and can participate in hydrogen bonding .

Aplicaciones Científicas De Investigación

Chiral Inducer and Auxiliary in Asymmetric Synthesis

“1-(1-Phenylethyl)-1H-pyrazol-4-amine” can serve as a chiral inducer and auxiliary in asymmetric synthesis. This compound, due to its chiral nature, can be used to induce chirality in the synthesis of enantiomerically pure products, often crucial in pharmaceutical applications . It can be incorporated into the synthesis of chiral building blocks, which are fundamental in creating diverse asymmetric molecules.

Resolution of Other Compounds

This compound plays a significant role in the chiral resolution of other compounds. It can be used to separate enantiomers of racemic mixtures, which is a critical step in the production of enantiopure substances for medicinal and agrochemical purposes .

Modular Organocatalysts Construction

Modular chiral organocatalysts constructed with fragments of “1-(1-Phenylethyl)-1H-pyrazol-4-amine” can be applied in important synthetic reactions. These organocatalysts are designed to catalyze reactions in a highly selective and efficient manner, leading to products with desired chirality .

Enantioselective Biotransformations

The compound can be utilized in enantioselective biotransformations, a method that allows obtaining enantiomerically pure compounds. For instance, it can be involved in the catalytic systems containing ionic liquids and enzymes like lipases to achieve high enantiomeric excess and conversion rates .

Synthesis of Medicinal Substances and Natural Products

As a chiral auxiliary, “1-(1-Phenylethyl)-1H-pyrazol-4-amine” can be used in the diastereoselective synthesis of medicinal substances and natural products. Its inclusion in synthetic pathways can lead to the creation of complex molecules with multiple chiral centers, which are often found in bioactive natural compounds .

Ligand in Asymmetric Reactions

Chiral ligands derived from “1-(1-Phenylethyl)-1H-pyrazol-4-amine” can be employed in asymmetric reactions. These ligands can bind to metals and create catalytic complexes that promote asymmetric transformations, essential for producing chiral molecules in a controlled manner .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1-phenylethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-11(12)7-13-14/h2-9H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGCAKGDLZOKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Phenylethyl)-1H-pyrazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)

![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)

![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)

![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)

![2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile](/img/structure/B1443136.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)

![[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1443139.png)

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)